N-Acetyl-S-allyl-L-cysteine
Overview
Description
N-Acetyl-S-allyl-L-cysteine is a sulfur-containing amino acid derivative that is primarily derived from garlic. It is a principal metabolite of L-deoxyalliin in humans, mice, rats, and dogs . This compound is known for its neuroprotective and antioxidative activities, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
N-Acetyl-S-allyl-L-cysteine (NASAC) is a principal metabolite of L-deoxyalliin, an organosulfur compound derived from garlic . It exhibits neuroprotective and antioxidative activities . NASAC’s primary targets are the enzymes involved in oxidative stress and neurotoxicity, such as calpain .
Mode of Action
NASAC interacts with its targets by binding to the Ca2±binding domain of calpain, a crucial enzyme involved in neurotoxicity . This interaction results in the direct suppression of calpain activity . The protective effects of NASAC and its derivatives, S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), against endoplasmic reticulum (ER) stress-induced neurotoxicity, have been demonstrated to be more potent than those of SAC in cultured rat hippocampal neurons .
Biochemical Pathways
NASAC affects several biochemical pathways. It plays a significant role in the unfolded protein response pathway, which is involved in ER stress . NASAC’s interaction with calpain can influence various neurological diseases associated with ER stress, such as brain ischemia, Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, and Huntington’s disease .
Pharmacokinetics
NASAC is characterized by its high oral bioavailability . It undergoes N-acetylation and S-oxidation metabolisms, and it is readily detected in plasma and urine . The liver and kidney play critical roles in the elimination of NASAC, indicating the importance of these organs in its pharmacokinetics .
Result of Action
The molecular and cellular effects of NASAC’s action are primarily neuroprotective. It ameliorates oxidative damage in experimental stroke models . NASAC, along with its derivatives SEC and SPC, has been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging . These compounds also exert neuroprotective effects against dopaminergic neuron injury in a murine model of Parkinson’s disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) .
Action Environment
The action, efficacy, and stability of NASAC can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds, such as flavin-containing monooxygenases . .
Biochemical Analysis
Biochemical Properties
N-Acetyl-S-allyl-L-cysteine interacts with various enzymes and proteins. For instance, it has been shown to bind to the Ca2±binding domain of calpain, a Ca2±dependent cysteine protease . This interaction leads to the direct suppression of calpain activity .
Cellular Effects
This compound exerts significant protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured rat hippocampal neurons . It influences cell function by ameliorating oxidative damage .
Molecular Mechanism
The mechanism of action of this compound involves the direct suppression of calpain activity via the binding of NASAC to this enzyme’s Ca2±binding domain . This interaction results in significant protective effects against ER stress-induced neurotoxicity .
Temporal Effects in Laboratory Settings
It has been shown to exert protective effects against ER stress-induced neurotoxicity in cultured rat hippocampal neurons .
Metabolic Pathways
This compound is involved in the metabolism of sulfur-containing amino acids . It is biosynthesized by hydrolysis of γ-glutamyl-S-allyl-cysteine (GSAC) by the enzyme γ-glutamyl transpeptidase (γGTP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-S-allyl-L-cysteine can be synthesized through the acetylation of S-allyl-L-cysteine. The process involves the reaction of S-allyl-L-cysteine with acetic anhydride under controlled conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale acetylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-allyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield thiols.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-allyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its role in cellular protection against oxidative stress.
Industry: Utilized in the development of antioxidant formulations and supplements.
Comparison with Similar Compounds
S-allyl-L-cysteine: Another sulfur-containing amino acid derived from garlic, known for its antioxidative properties.
S-ethyl-L-cysteine: A derivative with similar neuroprotective effects but more potent against endoplasmic reticulum stress-induced neurotoxicity.
S-propyl-L-cysteine: Another derivative with enhanced protective effects against oxidative stress.
Uniqueness: N-Acetyl-S-allyl-L-cysteine is unique due to its acetyl group, which enhances its stability and bioavailability compared to its non-acetylated counterparts. This makes it more effective in various biological applications, particularly in neuroprotection and antioxidation .
Properties
IUPAC Name |
(2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAEHUDIUJBSF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945803 | |
Record name | N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23127-41-5 | |
Record name | N-Acetyl-S-allylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of S-allyl-L-cysteine (SAC) leading to the formation of N-Acetyl-S-allyl-L-cysteine (NASAC)?
A: S-allyl-L-cysteine (SAC), a key bioactive compound found in aged garlic extract, undergoes significant metabolism in the body. Primarily, it is metabolized through two main pathways: N-acetylation and S-oxidation. N-acetylation, primarily occurring in the liver and kidneys, leads to the formation of this compound (NASAC). [, , , , ] This metabolic process involves the transfer of an acetyl group from acetyl-CoA to the amino group of SAC.
Q2: Is NASAC further metabolized, and if so, what are the resulting metabolites?
A: Yes, NASAC can be further metabolized. One significant metabolic pathway involves S-oxidation, where NASAC is converted to this compound sulfoxide (NASACS). [, ] This reaction is primarily mediated by flavin-containing monooxygenases (FMOs), enzymes abundant in the liver.
Q3: How does the administration route of SAC influence the formation and levels of NASAC?
A: Studies on rats and dogs show that SAC exhibits high oral bioavailability (>90%). [, , , ] This indicates that SAC is efficiently absorbed into the bloodstream following oral ingestion. After either oral or intravenous administration, NASAC is identified as the principal circulating metabolite. [, ]
Q4: What is the significance of renal clearance in the context of SAC and NASAC pharmacokinetics?
A: Research indicates that SAC undergoes extensive renal reabsorption, contributing to its long elimination half-life, especially in dogs (approximately 12 hours). [, , , ] While the exact renal clearance of NASAC has not been explicitly reported in these studies, the presence of NASAC in urine suggests that it is also subject to renal excretion. [, , ] Further research is needed to fully elucidate the renal handling of NASAC.
Q5: How do the levels of SAC and its metabolites differ in plasma and urine after administration?
A: Following SAC administration, NASAC is the major metabolite found in both plasma and urine. [, , , ] Interestingly, a study focusing on rats treated with SAC observed that a significantly larger proportion of the administered dose was recovered as NASAC and NASACS in urine, while only minimal amounts of SAC and its sulfoxide (SACS) were detected. [] This suggests that while both N-acetylation and S-oxidation are active metabolic pathways for SAC, N-acetylation might be the predominant pathway in vivo, leading to higher levels of NASAC and its metabolites in circulation and excretion.
Q6: What analytical techniques are commonly employed to study SAC and its metabolites, including NASAC?
A: Researchers often utilize highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of SAC and its metabolites, including NASAC, in biological samples like plasma and urine. [, , ] This technique allows for the separation and detection of these compounds based on their mass-to-charge ratios, enabling precise measurement even at low concentrations.
Q7: What potential health benefits are linked to black garlic consumption, and are these related to NASAC?
A: Consumption of black garlic is associated with a reduced risk of various diseases, attributed to its rich phytochemical content, particularly organosulfur compounds (OSCs). [] While the specific contribution of NASAC to these health benefits requires further investigation, its presence as a significant metabolite after black garlic consumption suggests it might play a role in mediating some of these positive effects.
Q8: What are the implications of the potential for interconversion between SAC and NASAC?
A: The observation that SAC can be formed from NASAC in vivo suggests a dynamic equilibrium between these two compounds. [] This finding has significant implications for understanding the pharmacokinetics and pharmacodynamics of both SAC and NASAC. Further research is needed to fully characterize the enzymes involved in this interconversion and their regulatory mechanisms.
Q9: What is the potential of black garlic as a therapeutic agent for gout, and is there a link to NASAC?
A: Black garlic shows promise as a potential antigout agent due to its bioactive compounds. [] While the study doesn't explicitly link NASAC to antigout activity, it highlights other compounds like alliin, ajoene, and 4-guanidinobutyric acid, which exhibited promising interactions with target proteins involved in uric acid synthesis. [] Further research is warranted to investigate whether NASAC contributes to black garlic's potential antigout properties.
Q10: Does this compound exhibit radioprotective properties?
A: Research using a mouse model exposed to gamma radiation suggests that this compound (NAc-SAC) might possess radioprotective properties. [] The study observed a dose-dependent increase in the survival rate of mice treated with NAc-SAC after lethal doses of radiation.
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